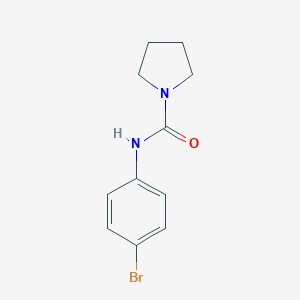

N-(4-bromophenyl)pyrrolidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAZOBUFYPAWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl Pyrrolidine 1 Carboxamide and Its Analogues

Direct Synthetic Approaches to N-(4-bromophenyl)pyrrolidine-1-carboxamide

The most straightforward methods for the synthesis of this compound involve the formation of the urea-like carboxamide bond from readily available precursors. Two primary routes are commonly employed for analogous structures.

The first approach involves the reaction of pyrrolidine (B122466) with 4-bromophenyl isocyanate. nih.gov In this reaction, the nucleophilic secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the isocyanate group, leading to the direct formation of the N,N'-substituted urea derivative. This method is often high-yielding and operationally simple, benefiting from the commercial availability of both starting materials.

A second reliable method is the condensation of 4-bromoaniline with pyrrolidine-1-carbonyl chloride. sigmaaldrich.com Pyrrolidine-1-carbonyl chloride serves as an activated acylating agent. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid generated as a byproduct. This approach provides a clean and efficient pathway to the desired product.

General Synthetic Strategies for Substituted Pyrrolidine-1-carboxamides

Beyond direct approaches, a variety of sophisticated strategies have been developed for the synthesis of more complex and substituted pyrrolidine-1-carboxamides, allowing for greater molecular diversity.

A powerful modular approach enables the synthesis of 2-arylpyrrolidine-1-carboxamides through a tandem reaction sequence. This method begins with the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas. The cyclization generates a reactive cyclic N-acyliminium ion (pyrrolinium cation). researchgate.net This electrophilic intermediate is then trapped in situ by an electron-rich aromatic C-nucleophile in a subsequent Mannich-type reaction, forming a new carbon-carbon bond at the 2-position of the pyrrolidine ring. researchgate.netresearchgate.net This strategy is highly versatile, as it allows for wide variability in the aryl substituent on the urea nitrogen and the nucleophile used in the Mannich reaction. researchgate.net

The mechanism of the Mannich reaction involves the electrophilic addition of the enol form of a carbonyl compound (or another carbon nucleophile) to the iminium ion. wikipedia.org

The presence of a halogen, such as the bromine atom in this compound, provides a key site for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prominent example, where the bromo-aryl moiety is reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to form new C-C bonds. mdpi.comnih.gov This allows for the synthesis of a diverse library of biaryl- or heteroaryl-substituted pyrrolidine-1-carboxamides from a common intermediate. mdpi.comnih.gov

Functionalization is not limited to the aryl portion. The pyrrolidine ring itself can be modified. For instance, N-protected pyrrolidines can undergo oxidation mediated by hypervalent iodine(III) reagents to introduce functionality at the α-position to the nitrogen. nih.gov Furthermore, palladium-catalyzed coupling reactions have been developed to introduce substituents onto the pyrrolidine core, such as the reaction on enol triflates derived from 3-hydroxyproline to create 3-substituted proline derivatives. nih.gov

L-proline (pyrrolidine-2-carboxylic acid) is an inexpensive, chiral, and highly versatile starting material for the synthesis of substituted pyrrolidines. mdpi.comunibo.it A common strategy involves the initial N-acylation of the proline nitrogen, followed by modification of the carboxylic acid group. For example, the carboxylic acid can be converted into a primary carboxamide. This is often achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of an amine source, such as ammonium bicarbonate. beilstein-journals.org This sequence provides access to N-acylated pyrrolidine-2-carboxamides.

Alternatively, proline can be decarboxylated to form pyrrolidine, which can then be used in direct synthesis methods as described in section 2.1. youtube.com This is particularly useful when the specific stereochemistry of proline is not required in the final product.

The formation of the carboxamide bond is a critical step in these syntheses, and numerous reagents have been developed to facilitate this transformation under mild conditions, especially to prevent racemization when using chiral precursors like proline. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.

Common classes of reagents include:

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce epimerization. beilstein-journals.orgresearchgate.net

Uronium/Guanidinium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) are highly efficient and are known for their fast reaction times and high yields. organic-chemistry.orgluxembourg-bio.com

Phosphonium Salts : PyBOP is a member of this class, known for its effectiveness in coupling even sterically hindered amino acids. luxembourg-bio.com

Organoboron Reagents : Borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as effective catalysts for the direct amidation of carboxylic acids with amines under relatively mild conditions. acs.org

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | DCC, EDC | Organic solvent (e.g., DCM), often with HOBt |

| Uronium Salts | HBTU, COMU | Organic solvent (e.g., DMF), base (e.g., DIPEA) |

| Phosphonium Salts | PyBOP | Organic solvent (e.g., DMF), base (e.g., DIPEA) |

| Boron-based Reagents | B(OCH₂CF₃)₃ | Solvent (e.g., MeCN), heat |

| Acid Anhydrides | T3P (n-Propanephosphonic acid anhydride) | Organic solvent (e.g., EtOAc), base (e.g., Pyridine) |

Advanced Spectroscopic Characterization and X-ray Crystallography for Structural Elucidation

The definitive confirmation of the structure, conformation, and stereochemistry of N-aryl-pyrrolidine-1-carboxamides relies on advanced analytical techniques. X-ray crystallography provides unambiguous proof of the molecular structure and reveals detailed information about bond lengths, angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, N-p-tolylpyrrolidine-1-carboxamide, has been determined. nih.gov In this structure, the pyrrolidine ring adopts a half-chair conformation. The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of secondary amides and ureas.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.264 (2) |

| b (Å) | 10.803 (2) |

| c (Å) | 10.168 (2) |

| β (°) | 98.61 (3) |

| Volume (ų) | 1114.7 (4) |

| Key Feature | N—H⋯O hydrogen bonds forming C(4) chains |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for routine characterization.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show characteristic signals for the pyrrolidine and bromophenyl protons. The aromatic protons would appear as two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The pyrrolidine protons would appear as multiplets in the upfield region, typically with protons adjacent to the nitrogen (α-protons) around δ 3.3-3.5 ppm and the other protons (β-protons) around δ 1.9-2.1 ppm. rsc.org The N-H proton of the carboxamide would appear as a singlet, typically further downfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around δ 155-165 ppm), the aromatic carbons (four signals in the δ 115-140 ppm range), and the two sets of pyrrolidine carbons (α-carbons around δ 45-50 ppm and β-carbons around δ 25-30 ppm). rsc.org

Mass Spectrometry : Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₁H₁₃BrN₂O), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for the protonated molecule [M+H]⁺ would be approximately 269.0284 and 271.0263. uni.lu

Mechanistic Insights into the Biological Actions of N 4 Bromophenyl Pyrrolidine 1 Carboxamide Derivatives

Elucidation of Specific Molecular Targets and Ligand-Binding Modes

There is no available research identifying the specific molecular targets of N-(4-bromophenyl)pyrrolidine-1-carboxamide. Studies on other pyrrolidine-containing molecules have shown a wide range of targets, but these findings cannot be extrapolated to this specific compound without direct experimental evidence. Information regarding its ligand-binding modes, such as how it might interact with a protein's binding pocket, is also absent from the scientific literature.

Analysis of Intracellular Signaling Pathway Modulation

Without identified molecular targets, it is not possible to analyze the modulation of intracellular signaling pathways by this compound. Understanding how a compound affects signaling cascades such as MAPK/ERK, PI3K/Akt, or others is contingent on first knowing its direct molecular interactors.

Proposed Mechanisms for Observed Pharmacological Effects (e.g., Cancer Cell Apoptosis, ROS Generation in Antimicrobial Activity)

There are no published pharmacological studies on this compound demonstrating effects such as the induction of cancer cell apoptosis or the generation of reactive oxygen species (ROS) for antimicrobial activity. While these are common mechanisms for other bioactive compounds, there is no evidence to suggest that they are relevant to this specific molecule.

Allosteric Modulation and Orthosteric Binding Site Interactions

The concepts of allosteric modulation and orthosteric binding are predicated on a compound's interaction with a specific receptor or enzyme. As no such target has been identified for this compound, there is no basis for a discussion of its potential allosteric or orthosteric binding properties. Research on other carboxamide derivatives has indicated the potential for allosteric modulation of targets like the cannabinoid CB1 receptor, but this is not directly applicable to the compound .

Structure Activity Relationship Sar Studies of Pyrrolidine 1 Carboxamide Scaffolds

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The nature and position of substituents on the pyrrolidine-1-carboxamide (B1295368) scaffold profoundly influence pharmacological outcomes. Studies on analogs targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) reveal that modifications to the N-phenyl ring (referred to as ring A) are critical for inhibitory activity.

For monosubstituted phenyl rings, electron-withdrawing groups of small to moderate size at the meta-position generally yield the best inhibitory activity nih.gov. For instance, a 3-bromo substituent results in a potent compound with an IC50 of 0.89 µM, a significant improvement over the unsubstituted parent compound (IC50 of ~10 µM) nih.gov. Conversely, substituents at the para-position, such as in the titular N-(4-bromophenyl)pyrrolidine-1-carboxamide, tend to weaken potency. Electron-withdrawing halo substituents at the 4-position diminish the potency of inhibitors, with the adverse effect increasing in the order I > Br > Cl nih.gov. A 4-chloro substitution can lead to a tenfold reduction in potency nih.gov.

Disubstituted compounds often see improved potency, particularly with a 3,5-disubstitution pattern. The 3,5-dichloro substituted analog was identified as the most potent in its series, with an IC50 of 0.39 µM nih.gov. In other series, such as N-benzoylthiourea-pyrrolidine derivatives, the presence of a 4-chlorophenyl group was associated with good antituberculosis activity nih.gov. Similarly, in a series of TRPV1 antagonists, modifying the propanamide "B-region" with dimethyl or cyclopropyl (B3062369) groups was explored to understand the impact on ligand activity researchgate.net.

Table 1: Impact of Phenyl Ring (Ring A) Substitution on InhA Inhibitory Activity Data sourced from studies on pyrrolidine (B122466) carboxamide analogs targeting InhA.

| Compound ID | R1 (Position 3) | R2 (Position 4) | IC50 (µM) | Fold Change vs. s1 |

| s1 | H | H | 10.66 | 1.0x (Reference) |

| s4 | Br | H | 0.89 | 12.0x Increase |

| s5 | H | Br | >100 | >9.4x Decrease |

| s7 | H | Cl | >100 | >9.4x Decrease |

| d11 | Cl | Cl (at pos 5) | 0.39 | 27.3x Increase |

Source: nih.gov

Stereochemical Influence on Biological Profiles and Target Specificity

Stereochemistry is a critical determinant of biological activity for pyrrolidine-1-carboxamide derivatives due to the chiral nature of biological targets like proteins and enzymes. The non-planar, three-dimensional structure of the pyrrolidine ring can feature up to four stereogenic carbons, leading to a large number of possible stereoisomers nih.gov. Generally, only one enantiomer of a chiral drug is responsible for the desired pharmacological effect nih.govnih.gov.

The resolution of racemic mixtures of several pyrrolidine carboxamide inhibitors has demonstrated that only one of the enantiomers is active as an inhibitor of its target enzyme, InhA nih.gov. This highlights that the specific 3D arrangement of atoms is crucial for effective binding. The stereochemistry can affect not only the direct binding to a target but also processes like metabolic stability and cellular uptake nih.gov. Studies on related chiral compounds have shown that only the natural (5S, αS) isomers exhibited significant potency, suggesting that stereoselective transport mechanisms could be responsible for the enhanced biological activity nih.gov.

The spatial orientation of substituents, influenced by the ring's puckering, allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings nih.gov. Molecular modeling studies have confirmed that stereochemistry dictates the structural requirements for an efficient interaction with target proteins, leading to covalent binding and enzyme inactivation nih.gov.

Role of Aromatic and Heterocyclic Moiety Variations in Bioactivity

The identity of the ring systems within the pyrrolidine-1-carboxamide scaffold is fundamental to its bioactivity. Replacing the N-phenyl ring or other parts of the molecule with different aromatic or heterocyclic moieties can dramatically alter potency and selectivity. Heterocyclic compounds are prevalent in pharmaceuticals, with over 85% of biologically active chemical compounds containing such rings openmedicinalchemistryjournal.com.

In the context of InhA inhibitors, replacing a terminal cyclohexyl ring with an unsubstituted phenyl ring led to a significant decrease in potency, indicating that the non-aromatic, saturated ring was more favorable for activity in that series nih.gov. The introduction of varied heterocyclic systems is a common strategy in drug discovery. For example, pyrrolidine scaffolds have been functionalized by introducing different aromatic rings to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) nih.gov. Other research has explored incorporating moieties like 1,2,4-oxadiazole (B8745197) and thiazole (B1198619) in conjunction with the pyrrolidine ring to generate antibacterial and antituberculosis agents nih.gov.

The specific type of heterocycle has a distinct impact. Structure-activity relationship studies on carbonic anhydrase inhibitors showed that replacing a furan (B31954) ring with a thieno ring resulted in a slight decrease in activity, while other modifications proved detrimental mdpi.com. The combination of a pyrrolidine carboxamide with a sulphonamide functionality has also been explored to create hybrid molecules with antiplasmodial activity plos.org.

Contributions of Specific Functional Groups to Binding Affinity and Efficacy

Combining the carboxamide with other functional groups, such as a sulfonamide, has been hypothesized to improve biological effects by enhancing hydrogen-bonding capabilities and increasing stability against proteolytic degradation plos.org. In the development of Bcr-Abl inhibitors, the introduction of a methyl group ortho to a pyrimidinyl-amino group enhanced potency, while replacing a pyridine (B92270) ring with a more hydrophilic pyrimidine (B1678525) ring increased solubility without sacrificing efficacy wikipedia.org. These examples show how targeted functional group modifications can fine-tune the properties of a lead compound.

Analysis of Steric and Electronic Effects on Activity

The influence of substituents on the pyrrolidine-1-carboxamide scaffold can be rationalized by considering steric and electronic effects. Steric effects relate to the size and shape of substituents, while electronic effects describe how they influence the distribution of electrons in the molecule.

Steric Effects: The position of substituents is critical. For instance, in a series of InhA inhibitors, placing substituents at the ortho-position of the phenyl ring was generally detrimental to activity, likely due to steric hindrance that prevents optimal alignment in the binding pocket nih.gov. A size limit for substituents at the meta-position was also observed; a 3-iodo group was much less active than smaller halogens like 3-chloro or 3-bromo, suggesting that a bulky group at this position is not well-tolerated nih.gov. Furthermore, substituents on the pyrrolidine ring itself can affect the puckering of the ring, which alters the three-dimensional shape of the molecule and how it interacts with its target nih.gov.

Computational Chemistry and in Silico Approaches in Pyrrolidine 1 Carboxamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Prediction of Binding Modes and Affinities with Biological Targets

Research into pyrrolidine (B122466) carboxamides has identified them as a novel and potent class of inhibitors for various biological targets. A significant example is their activity against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antituberculosis drugs. nih.gov

Molecular modeling studies have been instrumental in understanding how these compounds orient themselves within the InhA active site. These simulations predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. For instance, in studies of related carboxamide derivatives, molecular docking has been successfully employed to predict binding poses against targets like kinases and G-protein coupled receptors (GPCRs).

Identification of Key Intermolecular Interactions

The efficacy of a ligand is heavily dependent on its intermolecular interactions with the target protein. For the pyrrolidine carboxamide class of compounds, hydrogen bonding and hydrophobic interactions are paramount.

In the case of InhA inhibitors, the pyrrolidine core is central to forming a critical hydrogen bonding network. nih.gov The oxygen atom of the lactam in the five-membered ring has been observed to form hydrogen bonds with the 2'-hydroxyl group of the nicotinamide (B372718) ribose and the hydroxyl group of the Tyr158 residue in the InhA active site. nih.gov This interaction appears to be a conserved feature for this class of inhibitors. nih.gov

Furthermore, the phenyl ring of the carboxamide moiety engages in hydrophobic interactions with the surrounding non-polar residues of the protein's binding pocket. The substitution on this phenyl ring, such as the bromine atom in N-(4-bromophenyl)pyrrolidine-1-carboxamide, plays a significant role in modulating these hydrophobic interactions and, consequently, the binding affinity. A comparative docking study of various substituted pyrrolidine carboxamides within the InhA active site revealed that different substitutions on the phenyl ring lead to varied binding affinities, highlighting the importance of these interactions. nih.gov

| Analog Substituent | Key Interacting Residues | Interaction Type |

|---|---|---|

| Unsubstituted Phenyl | Tyr158, NAD+ | Hydrogen Bond |

| 3,5-dichloro substitution | Tyr158, NAD+ | Hydrogen Bond |

| 3-bromo substituted phenyl | Tyr158, NAD+ | Hydrogen Bond, Halogen Bond (potential) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries and electronic properties.

Optimization of Molecular Geometries

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, known as the optimized geometry. For this compound, these calculations would typically be performed using a specific level of theory, such as B3LYP with a 6-311G++(d,p) basis set. nih.gov The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. This computationally derived geometry can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational method. For related pyrrolidine derivatives, a root-mean-square deviation (RMSD) of less than 0.5 Å between the DFT-optimized geometry and the crystallographic structure is considered acceptable.

Analysis of Electronic Properties

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of a molecule. A key output is the Molecular Electrostatic Potential (MEP) map. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the carbonyl oxygen and the bromine atom, indicating these are regions susceptible to electrophilic attack and capable of forming hydrogen or halogen bonds. Conversely, positive potential (blue) would be expected around the amide proton, highlighting its role as a hydrogen bond donor.

Other electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~3.5 - 4.0 eV nih.gov | Indicates chemical stability and reactivity. |

| MEP - Negative Potential | Located on carbonyl oxygen, halogen atoms | Identifies sites for electrophilic attack and hydrogen/halogen bonding. |

| MEP - Positive Potential | Located on amide hydrogen | Identifies hydrogen bond donor sites. |

| Electrophilicity Index | > 1.5 eV nih.gov | Suggests the molecule can act as an electrophile in reactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a class of compounds like N-aryl pyrrolidine-1-carboxamides, a QSAR model would be developed using a dataset of structurally similar molecules with known biological activities against a specific target. The model would be built using various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

In studies of related inhibitors, descriptors such as the shape flexibility index and Ipso atom E-state index have been found to be important in determining biological activity. For instance, a hypothetical QSAR equation for a series of pyrrolidine carboxamides might look like:

log(1/IC50) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where the coefficients (c0, c1, c2, c3) are determined through regression analysis. Such a model, once validated, could be used to predict the inhibitory concentration (IC50) of this compound and guide the synthesis of more potent analogs. The development of robust QSAR models often involves machine learning techniques like partial least squares (PLS) regression. researchgate.net

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the chemical structure of a compound like this compound relates to its biological activity. nih.gov These models are built upon the principle that the activity of a molecule is a function of its physicochemical properties and structural features.

For pyrrolidine-1-carboxamide (B1295368) derivatives, various QSAR modeling techniques have been employed to predict their efficacy against different biological targets. nih.govnih.gov Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been successfully applied to series of pyrrolidine analogs. nih.govnih.govdntb.gov.ua These models generate 3D contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are likely to enhance or diminish biological activity. nih.govresearchgate.net

The statistical robustness of these models is paramount and is typically evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com A high q² value (typically > 0.5) from a leave-one-out (LOO) cross-validation analysis indicates good internal predictivity of the model. nih.gov

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | 0.651 | 0.882 | 0.706 | nih.gov |

| CoMSIA | Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | 0.661 | 0.803 | 0.706 | nih.gov |

| CoMFA | Dipeptidyl Peptidase-IV Inhibitors | 0.727 | Not Reported | 0.655 | nih.gov |

| CoMSIA | Dipeptidyl Peptidase-IV Inhibitors | 0.870 | Not Reported | 0.604 | nih.gov |

Correlation between Molecular Descriptors and Experimental Data

Molecular descriptors are numerical values that encode chemical information and are the building blocks of any QSAR model. wiley.comunicamp.br They can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the properties they represent, such as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. unicamp.brresearchgate.net

In the study of pyrrolidine-1-carboxamide derivatives, QSAR models have identified several key descriptors that correlate with their biological activities. uran.ua For instance, in CoMFA and CoMSIA studies, the steric and electrostatic fields are often major contributors to the model, indicating that the size, shape, and electronic nature of substituents on the pyrrolidine and phenyl rings are critical for activity. nih.govnih.gov For example, studies on related pyrrolidine analogs have suggested that electron-rich groups on the aryl tail moiety can increase binding affinity to certain targets. nih.gov

Other important descriptors for this class of compounds can include:

LogP (lipophilicity): Influences membrane permeability and binding to hydrophobic pockets in protein targets. uran.ua

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Hydrogen Bond Donors/Acceptors: Crucial for specific interactions with amino acid residues in a biological target. nih.govnih.gov

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

| Descriptor Type | Specific Descriptor | General Correlation with Activity | Reference |

|---|---|---|---|

| 3D (CoMFA/CoMSIA) | Steric Fields | Favorable bulky groups in specific regions can enhance activity, while they may be unfavorable in others. | nih.govresearchgate.net |

| 3D (CoMFA/CoMSIA) | Electrostatic Fields | Electron-rich or electron-poor substituents at specific positions can significantly impact binding affinity. | nih.govnih.gov |

| Physicochemical | LogP | Often shows a parabolic relationship with activity; an optimal value is typically required. | uran.ua |

| Topological | RDF (Radial Distribution Function) Descriptors | Can be determinant for diuretic activity in related quinolinecarboxamides. | uran.ua |

| Electronic | HOMO/LUMO Energy | Can influence the reactivity and interaction capabilities of the molecule. | tandfonline.com |

In Silico Assessment of Druglikeness and Lead Compound Prioritization

Before committing significant resources to the synthesis and testing of a new chemical entity like this compound, it is essential to assess its "druglikeness." This in silico evaluation predicts whether a compound possesses favorable properties to be considered a potential drug, primarily focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

A widely used guideline for oral bioavailability is Lipinski's Rule of Five. tandfonline.commdpi.com It suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational tools can quickly calculate these and other properties, such as the number of rotatable bonds and the topological polar surface area (TPSA), which are also important for predicting oral bioavailability. tandfonline.com This analysis allows for the prioritization of compounds that have a higher probability of success in later stages of drug development. For a series of related pyrrolidine-1-carboxamide derivatives, these in silico tools can filter and rank compounds, identifying those with the most promising drug-like profiles for further investigation. researchgate.net

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (MW) | 269.14 g/mol | Yes (≤ 500) |

| LogP | 2.59 | Yes (≤ 5) |

| Hydrogen Bond Donors (HBD) | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 2 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | Favorable (typically < 140 Ų) |

| Number of Rotatable Bonds | 2 | Favorable (typically ≤ 10) |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used. Data is illustrative of a typical in silico assessment.

Future Research Directions and Therapeutic Potential of Pyrrolidine 1 Carboxamide Derivatives

Rational Design and Synthesis of Novel Analogues with Enhanced Bioactivity and Selectivity

The future of drug discovery for pyrrolidine-1-carboxamide (B1295368) derivatives lies in the iterative process of rational design and synthesis to create new analogues with superior biological activity and selectivity. This approach moves beyond traditional high-throughput screening by incorporating structural biology, computational modeling, and a deep understanding of structure-activity relationships (SAR).

A key strategy involves the modification of substituents on both the pyrrolidine (B122466) ring and the phenyl group to optimize interactions with biological targets. For instance, in the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, it was found that substitutions at the meta-position of the phenyl ring were generally more favorable for activity than those at the para-position. nih.gov Specifically, the introduction of dichloro substituents at the 3 and 5 positions of the phenyl ring in a pyrrolidine carboxamide series led to a significant enhancement in inhibitory potency. nih.gov

Structure-based drug design, utilizing X-ray crystallography data of ligand-protein complexes, will continue to be instrumental. By visualizing the binding mode of lead compounds within the active site of a target enzyme, researchers can identify key hydrogen bonding networks and hydrophobic interactions to exploit. nih.govnih.gov For example, the discovery of pyrrolidine-1,2-dicarboxamides as factor Xa inhibitors was guided by the crystal structure of the initial hit compound bound to the enzyme, allowing for the optimization of P1 and P4 moieties to achieve subnanomolar inhibitory potency. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The non-planar, "puckered" nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat aromatic systems. nih.govgoogle.com Future research will focus on the stereoselective synthesis of different enantiomers and diastereomers to investigate how the spatial orientation of substituents influences target binding and efficacy. For instance, in the development of dual PPARα/γ agonists for the treatment of diabetes, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable over the trans orientation for balanced activity. nih.gov

The synthesis of focused libraries of compounds around a promising lead scaffold will remain a valuable tool for SAR exploration. nih.gov Small-scale parallel synthesis techniques enable the rapid generation of a diverse set of analogues for initial biological screening, allowing for the efficient identification of key structural motifs that contribute to potency and selectivity. nih.gov

Exploration of Emerging Therapeutic Indications for Pyrrolidine-1-carboxamide Chemotypes

The inherent versatility of the pyrrolidine-1-carboxamide scaffold has led to its investigation across a wide range of therapeutic areas. While significant research has focused on its potential in oncology and infectious diseases, emerging evidence suggests its utility in other indications.

Anticancer Agents: Pyrrolidine carboxamide derivatives have shown promise as inhibitors of various targets implicated in cancer progression. A novel series of these compounds was designed and evaluated as potential chemotherapeutic agents for hepatocellular carcinoma, with some analogues demonstrating potency comparable to the established drug Sorafenib. nih.gov Furthermore, certain pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), two key proteins involved in cell cycle regulation and proliferation. nih.gov One of the most active compounds in this series exhibited a mean IC50 of 0.90 μM against a panel of cancer cell lines. nih.gov The development of Bcr-Abl tyrosine-kinase inhibitors, a cornerstone of chronic myelogenous leukemia (CML) therapy, has also incorporated pyrrolidine moieties to enhance binding affinity and specificity. rsc.orgwikipedia.org

Infectious Diseases: The pyrrolidine carboxamide core has been successfully exploited to develop potent inhibitors of microbial enzymes. A notable example is the discovery of a series of these compounds as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov Optimization of the lead compound in this series resulted in a more than 160-fold improvement in potency. nih.gov Additionally, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to possess antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.gov

Other Potential Indications: Beyond cancer and infectious diseases, the pyrrolidine-1-carboxamide chemotype is being explored for a variety of other therapeutic applications. These include:

Anticonvulsants: N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing efficacy in the maximal electroshock seizure (MES) test in mice.

Factor Xa Inhibitors: As mentioned previously, structure-based design has led to the development of potent and orally bioavailable pyrrolidine-1,2-dicarboxamide inhibitors of factor Xa, a key enzyme in the coagulation cascade, suggesting their potential as anticoagulants. nih.gov

CCR5 Antagonists: A derivative containing a piperidino-piperidine core with a carboxamide linkage has been discovered as a selective CCR5 antagonist with potent anti-HIV activity. nih.gov

Future research will likely expand into other areas where the structural features of the pyrrolidine-1-carboxamide scaffold can be leveraged to modulate new biological targets.

Advanced Mechanistic Investigations Utilizing Omics Technologies

A significant future direction in the study of pyrrolidine-1-carboxamide derivatives will be the application of "omics" technologies to gain a deeper understanding of their mechanisms of action. These high-throughput analytical approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to these compounds, moving beyond the study of a single target.

While specific multi-omics studies on N-(4-bromophenyl)pyrrolidine-1-carboxamide are not yet prevalent in the literature, the application of these technologies to other small molecules provides a roadmap for future investigations. For instance, multi-omics analysis has been used to identify drug repurposing targets for complex diseases like Chronic Obstructive Pulmonary Disease (COPD) by integrating data from genome-wide association studies, transcriptomics, proteomics, and metabolomics. mdpi.com

For pyrrolidine-1-carboxamide derivatives with demonstrated biological activity, a similar integrated omics approach could be employed to:

Identify novel targets and off-targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a compound, researchers can identify not only the intended target but also other proteins and pathways that are affected. This can help to explain the full spectrum of a compound's biological effects and may reveal new therapeutic opportunities or potential liabilities.

Elucidate mechanisms of drug resistance: In the context of anticancer or antimicrobial agents, omics technologies can be used to compare sensitive and resistant cell lines. This can reveal the genetic or proteomic changes that underlie the development of resistance, providing valuable information for the design of next-generation compounds or combination therapies.

Discover biomarkers of drug response: By correlating omics profiles with treatment outcomes, it may be possible to identify biomarkers that can predict which patients are most likely to respond to a particular pyrrolidine-1-carboxamide derivative. This would be a significant step towards personalized medicine.

Understand metabolic effects: Metabolomics can be used to profile the changes in small molecule metabolites within a cell or organism following treatment. This can provide insights into how a compound affects cellular metabolism and can help to identify potential metabolic liabilities.

Chemical proteomics is another powerful tool that can be used to identify the direct protein targets of a bioactive compound. nih.gov This approach often involves chemically modifying the compound to create a probe that can be used to "fish" for its binding partners in a cell lysate.

The integration of data from these various omics platforms will provide a more holistic understanding of the biological activities of pyrrolidine-1-carboxamide derivatives and will be crucial for advancing the most promising candidates into clinical development.

Development of Robust Synthetic Methodologies for Scalable Production

As promising pyrrolidine-1-carboxamide derivatives advance through the drug development pipeline, the need for robust, efficient, and scalable synthetic methodologies becomes paramount. The ability to produce large quantities of a drug candidate is essential for preclinical and clinical studies, as well as for eventual commercial manufacturing.

Current synthetic approaches to pyrrolidine-containing compounds often start from readily available precursors like proline and 4-hydroxyproline. mdpi.comnih.gov These methods are advantageous for producing optically pure compounds. mdpi.comnih.gov However, the functionalization of a pre-existing pyrrolidine ring can sometimes be limiting in terms of the diversity of structures that can be easily accessed. mdpi.com

Future research in this area will focus on several key aspects:

Process Optimization: Existing synthetic routes will be optimized for large-scale production by, for example, minimizing the number of steps, improving reaction yields, and replacing expensive or hazardous reagents with more cost-effective and environmentally friendly alternatives. bldpharm.com

Novel Synthetic Routes: The development of novel synthetic strategies that allow for the efficient construction of the pyrrolidine ring from simple, acyclic precursors will be a major area of focus. mdpi.com Multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more starting materials, are particularly attractive for their atom and step economy.

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrrolidine-1-carboxamide derivatives offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the potential for higher yields and purity.

Patents for the large-scale synthesis of related pyrrolidine carboxamide derivatives highlight the industrial importance of developing practical and scalable processes. For instance, processes have been developed for the preparation of α-carboxamide pyrrolidine derivatives that are suitable for large-scale manufacture.

By focusing on these areas, chemists can ensure that the most promising pyrrolidine-1-carboxamide drug candidates can be produced in the quantities and at the quality required for their successful development and commercialization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(4-bromophenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amide coupling between pyrrolidine-1-carbonyl chloride and 4-bromoaniline. Evidence from analogous syntheses (e.g., N-(4-bromophenyl)pyridine-2-carboxamide) suggests using pyridine as a solvent with triphenylphosphite as a coupling agent at 100°C for 4 hours . Optimization may involve varying reaction time, temperature, and stoichiometry. For example, in related pyrrolidine carboxamides, yields range from 34% to 68% depending on substituents and purification techniques (e.g., column chromatography) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of N-(4-bromophenyl)pyrrolidine-1-carboxamide?

- Methodology :

- ¹H NMR : Key signals include pyrrolidine protons (δ 1.8–2.0 ppm for CH₂ and δ 3.3–3.5 ppm for NCH₂) and aromatic protons from the 4-bromophenyl group (δ 7.3–7.5 ppm, doublet) .

- ¹³C NMR : Carbonyl (C=O) at ~155–160 ppm, pyrrolidine carbons at ~25–50 ppm, and aromatic carbons at ~120–135 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What methods are recommended for assessing purity, and how can crystallization conditions be optimized?

- Methodology : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported melting points for analogs range from 124°C to 179°C ). For crystallization, slow evaporation from ethanol or dichloromethane is effective. Orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters a = 9.45 Å, b = 10.86 Å, c = 21.93 Å have been observed in related compounds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer or anti-biofilm)?

- Methodology :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Anti-biofilm : Crystal violet staining to quantify biofilm inhibition in Staphylococcus aureus or Pseudomonas aeruginosa .

Advanced Research Questions

Q. How can conflicting yield data in synthetic routes be systematically analyzed?

- Methodology : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, in related compounds, yields vary due to steric effects or competing side reactions. Statistical tools (e.g., ANOVA) can isolate variables .

Q. What strategies are effective for resolving crystal structures of N-(4-bromophenyl)pyrrolidine-1-carboxamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 software for refinement. Key parameters include hydrogen bonding (e.g., N–H⋯O interactions in chains along the [100] axis) and envelope conformations of the pyrrolidine ring . Data collection with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) is standard .

Q. How can structure-activity relationships (SAR) be explored for bromophenyl-substituted pyrrolidine carboxamides?

- Methodology :

- Synthesize analogs with substituent variations (e.g., 4-fluoro, 4-methoxy) and compare bioactivity .

- Computational modeling (e.g., DFT for electron density analysis or molecular docking to predict target binding) .

Q. What mechanistic insights can be gained from studying polymerization initiation by vanadium complexes of this compound?

- Methodology : Thermal initiation of methyl methacrylate (MMA) at 80°C can be monitored via gel permeation chromatography (GPC) to determine molecular weight distributions. Reaction orders (e.g., 0.5 for initiator, 1.8 for monomer) suggest radical-mediated pathways .

Q. How should contradictory biological activity data across studies be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.